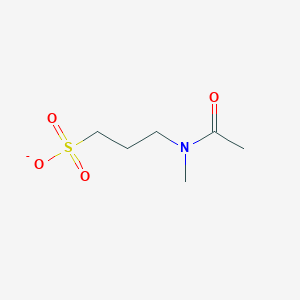

3-(N-Methylacetamido)propane-1-sulfonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

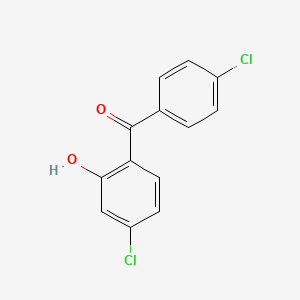

“Unii-29V7T9agz4” is a chemical compound with the molecular formula C6H12NO4S . It is also known by the synonyms N-Methyl acamprosate and 3-[acetyl (methyl)amino]propane-1-sulfonate .

Molecular Structure Analysis

The molecular structure of “Unii-29V7T9agz4” includes elements such as carbon, hydrogen, nitrogen, oxygen, and sulfur . The InChI string, which provides a unique representation of its molecular structure, is InChI=1S/C6H13NO4S/c1-6(8)7(2)4-3-5-12(9,10)11/h3-5H2,1-2H3,(H,9,10,11)/p-1 .Physical And Chemical Properties Analysis

“Unii-29V7T9agz4” has a molecular weight of 194.23 g/mol . It has a computed hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 194.04870404 g/mol . The topological polar surface area is 85.9 Ų .Applications De Recherche Scientifique

Liquid-Phase Syntheses of Inorganic Nanoparticles

Recent advances in the liquid-phase synthesis of inorganic nanoparticles have been a focal point in chemical research, contributing significantly to various industries, including electronics. The evolution from vacuum tubes to miniature chips in the electronics industry showcases the synergism between scientific discovery and technological development, facilitated by the discovery of new semiconducting materials (Cushing, Kolesnichenko, & O'Connor, 2004).

Collaborative Working Environments in Environmental Modeling

Large scientific applications often require collaborative environments for development and data sharing. Tools and software have been developed for collaborative working environments, which is particularly significant for large-scale environmental models like the Unified Air Pollution Model (UNI-DEM). This approach highlights the importance of application-centric facilities for scientific research (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

Educational Programs for Translating Research into Innovations

The translation of basic scientific research into practical innovations has been integral throughout human history. Organizations like the National Collegiate Inventors and Innovators Alliance (NCIIA) develop and fund experiential learning in STEM innovation, invention, and entrepreneurship, facilitating the transformation of scientific research into viable and socially beneficial businesses (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Nanosat Program for Aerospace Capability Demonstration

The University Nanosat Program (UNP) illustrates how student satellite programs can be used for capability demonstration in aerospace. It encompasses the training of future aerospace professionals and infuses aerospace institutions with innovative methodologies and technologies (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).

Dual-Band CMOS Front-End for Wireless LAN Applications

A dual-band front-end operating at the 2.4 Industrial Scientific and Medical (ISM) band and 5.15-GHz Unlicensed National Information Infrastructure (UNII) band was demonstrated, highlighting advancements in wireless communication technology (Li, Quintal, & O. Kenneth, 2004).

Accelerating Scientific and Technical Achievements in Universities

Universities play a crucial role in national basic research and are important groups for application studies and high-tech industrialization. Efforts to accelerate the transformation of scientific and technical achievements in universities are essential for more cost-effective scientific and technological industry development (Xian-guo, 2004).

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Unii-29V7T9agz4 involves the conversion of 2,4-dichloro-5-nitropyrimidine to 2-amino-4,5-dichloropyrimidine, followed by the reaction with 2-chloro-4-methylquinazoline to yield the final product.", "Starting Materials": [ "2,4-dichloro-5-nitropyrimidine", "2-chloro-4-methylquinazoline" ], "Reaction": [ "Step 1: Reduction of 2,4-dichloro-5-nitropyrimidine with hydrogen gas and palladium catalyst to yield 2-amino-4,5-dichloropyrimidine.", "Step 2: Dissolve 2-amino-4,5-dichloropyrimidine in a suitable solvent and add 2-chloro-4-methylquinazoline.", "Step 3: Heat the reaction mixture to reflux temperature and stir for several hours.", "Step 4: Cool the reaction mixture and filter the solid product.", "Step 5: Wash the solid product with a suitable solvent and dry under vacuum to obtain the final product, Unii-29V7T9agz4." ] } | |

Numéro CAS |

741659-31-4 |

Formule moléculaire |

C6H13NO4S |

Poids moléculaire |

195.24 g/mol |

Nom IUPAC |

3-[acetyl(methyl)amino]propane-1-sulfonic acid |

InChI |

InChI=1S/C6H13NO4S/c1-6(8)7(2)4-3-5-12(9,10)11/h3-5H2,1-2H3,(H,9,10,11) |

Clé InChI |

IFARVJRNXFJEDL-UHFFFAOYSA-N |

SMILES |

CC(=O)N(C)CCCS(=O)(=O)[O-] |

SMILES canonique |

CC(=O)N(C)CCCS(=O)(=O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B3061170.png)

![5-(2,2-dibromoethenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B3061180.png)

![5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one](/img/structure/B3061185.png)